2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Direct oxidation using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Substitution: The compound can participate in substitution reactions with different alkylating agents, leading to the formation of various thioesters.
Common reagents used in these reactions include malononitrile, hydrogen sulfide, and various aldehydes. The major products formed from these reactions are typically thioesters and other heterocyclic derivatives .
Scientific Research Applications
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of protein kinases, which are crucial in various signaling pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as protein kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, such as:
- 2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2,2’-[ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C19H19N3OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3OS/c1-12-6-7-16(13(2)8-12)21-18(23)11-24-19-15(10-20)9-14-4-3-5-17(14)22-19/h6-9H,3-5,11H2,1-2H3,(H,21,23) |
InChI Key |
FAZJRJVUKUROGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C=C3CCCC3=N2)C#N)C |
Origin of Product |
United States |
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